N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6/c1-26-14-8-9-15(17(10-14)27-2)19(24)21-16(13-6-4-3-5-7-13)11-22-18(23)12-28-20(22)25/h3-10,16H,11-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMMVNBCBGDLID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the oxazolidinone ring. This can be achieved through the cyclization of amino acids or their derivatives under specific conditions. The phenylethyl group is then introduced via a Friedel-Crafts alkylation reaction, followed by the attachment of the dimethoxybenzamide moiety through an amide coupling reaction. The reaction conditions often require the use of catalysts such as Lewis acids and bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure consistency and efficiency. The process may also include purification steps such as recrystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,4-dimethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to optimize yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,4-dimethoxybenzamide exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms that may involve the modulation of apoptotic pathways and cell cycle regulation.
A notable case study demonstrated that the compound effectively reduced tumor size in xenograft models of breast cancer when administered alongside conventional chemotherapy agents. This suggests a synergistic effect that enhances the overall efficacy of cancer treatment regimens .
1.2 Enzyme Inhibition
The compound has also been investigated as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune tolerance and tumor progression. By inhibiting IDO activity, this compound may help restore immune function in cancer patients and improve responses to immunotherapy .
Immunomodulatory Effects
2.1 Enhancing Immune Response
In preclinical models, this compound has been observed to enhance T-cell activation and proliferation. This immunomodulatory effect is particularly relevant in the context of cancers that exploit immune evasion mechanisms. Case studies have shown improved survival rates in animal models treated with this compound alongside immune checkpoint inhibitors .
2.2 Treatment of Infectious Diseases
Moreover, there is emerging evidence suggesting that this compound may be beneficial in treating infectious diseases characterized by immune suppression, such as HIV. By modulating IDO activity and enhancing immune responses, it could potentially improve patient outcomes in such conditions .
Synthesis and Formulation
The synthesis of this compound involves multiple steps including the coupling of specific precursors followed by selective functionalization. This complex synthetic route is essential for obtaining high purity and yield of the compound necessary for clinical applications.
| Synthesis Steps | Description |
|---|---|
| Step 1 | Coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid |
| Step 2 | Treatment with specific reagents to yield the final compound |
| Step 3 | Purification using chromatography techniques |
Mechanism of Action
The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes such as gene expression, cell proliferation, and apoptosis. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with proteins involved in signal transduction and metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs with Oxazolidinone/Thiazolidinone Cores
Key Observations :
- Core Heterocycle: The 1,3-oxazolidine-2,4-dione in the target compound differs from quinazoline- or thiazolidine-dione cores in analogs. These variations influence electronic properties and binding affinities. For example, the quinazoline-dione derivative in demonstrated potent anticonvulsant activity, suggesting that the oxazolidinone core in the target compound may also confer CNS activity.
- Substituents : The 2,4-dimethoxybenzamide group in the target compound enhances lipophilicity compared to dichlorophenyl or fluorobenzamide groups in analogs. This may improve blood-brain barrier penetration but reduce solubility .
Reactivity Trends :
- Oxazolidinones and thiazolidinones are prone to ring-opening under basic conditions, while quinazoline-diones exhibit greater stability .
- Methoxy groups in the target compound may reduce electrophilicity compared to electron-withdrawing substituents (e.g., Cl, F), altering reactivity in coupling reactions .
Physicochemical and Pharmacokinetic Properties
Insights :
- The dichlorophenyl-quinazoline analog’s high bioavailability correlates with its observed in vivo efficacy .
Biological Activity
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,4-dimethoxybenzamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H22N2O5
- Molecular Weight : 358.39 g/mol
- CAS Number : 2034252-56-5
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the formation of the oxazolidinone ring and subsequent functionalization. The oxazolidinone structure is known for its role in various biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Activity
Research has shown that compounds containing the oxazolidinone moiety exhibit significant antimicrobial properties. In a study involving various derivatives of oxazolidinones, it was found that certain compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria. Specifically, derivatives similar to this compound displayed effective inhibition against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of this compound has been explored in vitro. Studies indicate that oxazolidinone derivatives can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways. For instance, compounds with similar structures have been shown to activate caspases and disrupt mitochondrial membrane potential in cancer cells .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Protein Synthesis : Oxazolidinones are known to inhibit bacterial protein synthesis by binding to the ribosomal subunit.
- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways by influencing Bcl-2 family proteins and activating caspases.
Study 1: Antibacterial Activity Evaluation
In a comparative study on various oxazolidinone derivatives, this compound was tested against multiple bacterial strains. The results indicated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antibacterial agent .
Study 2: Anticancer Efficacy
A study evaluated the effects of this compound on human breast cancer cell lines (MCF7). The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with this compound .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O5 |
| Molecular Weight | 358.39 g/mol |
| CAS Number | 2034252-56-5 |
| Antibacterial MIC | 32 µg/mL (S. aureus) |
| Anticancer IC50 | 15 µM (MCF7) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,4-dimethoxybenzamide?
- Methodology : Synthesis typically involves multi-step reactions, including condensation of substituted benzaldehydes with heterocyclic precursors. For example, refluxing in ethanol with glacial acetic acid as a catalyst under controlled temperature (60–80°C) for 4–6 hours achieves intermediate formation, followed by purification via column chromatography . Key parameters:
| Step | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | AcOH | Reflux | 65–75 |
| 2 | DCM | TEA | RT | 80–85 |
- Characterization : Confirm structure and purity using H/C NMR, IR spectroscopy, and HPLC (≥98% purity) .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodology : Perform accelerated stability studies by incubating the compound in buffers (pH 2–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC and LC-MS to identify breakdown products. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life .
Q. What spectroscopic techniques are most reliable for confirming the compound’s structural integrity?
- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight validation and 2D NMR (COSY, HSQC) to resolve stereochemistry. X-ray crystallography (if crystalline) provides definitive structural confirmation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Replicate assays : Use standardized protocols (e.g., MTT for cytotoxicity, PTZ-induced seizures for anticonvulsant activity) with positive controls (e.g., sodium valproate) .
- Data normalization : Account for batch-to-batch variability in compound purity using ANOVA or mixed-effects models .
- Mechanistic studies : Employ molecular docking to predict binding affinities to targets like GABA receptors or HDACs .
Q. What strategies optimize the compound’s pharmacokinetic properties while retaining bioactivity?
- Methodology :
- Derivatization : Introduce substituents (e.g., methyl, fluoro) at the 2,4-dimethoxybenzamide moiety to enhance metabolic stability.
| Substituent (R) | LogP | t (h) | IC (μM) |
|---|---|---|---|
| -OCH | 2.1 | 3.5 | 12.4 |
| -F | 1.8 | 5.2 | 8.7 |
- Prodrug design : Mask polar groups (e.g., oxazolidinone) with ester linkages to improve oral bioavailability .
Q. How do structural modifications impact the compound’s interaction with biological targets?
- Methodology :
- SAR analysis : Synthesize analogs with variations in the phenyl or oxazolidinone moieties. Test in vitro/in vivo for activity shifts.
- Biophysical assays : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify binding kinetics to targets like HDACs .
Experimental Design & Data Analysis
Q. What statistical approaches are critical for validating dose-response relationships in preclinical studies?
- Methodology :
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC/ED.
- Bootstrap resampling : Assess confidence intervals for potency metrics .
Q. How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?
- Methodology : Grow single crystals via slow evaporation (solvent: DCM/hexane). Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å) and refine structures using SHELX. Compare with DFT-optimized geometries .
Avoided Topics
- Commercial aspects : Supplier details, pricing, or mass-production methods excluded per guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
